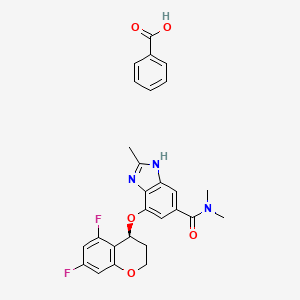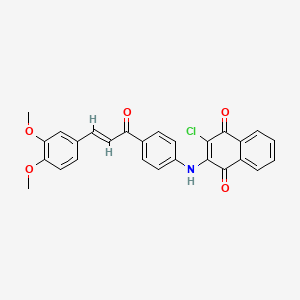
Sp-8-Br-cAMPS (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) is a synthetic analogue of cyclic adenosine monophosphate. This compound is characterized by the substitution of the hydrogen atom at the 8th position of the adenine base with a bromine atom and the replacement of one of the exocyclic oxygen atoms in the cyclic phosphate moiety with a sulfur atom. This modification results in a compound that is more lipophilic and membrane-permeable compared to its parent compound, cyclic adenosine monophosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) involves the bromination of adenosine followed by cyclization and thiophosphorylation. The process typically begins with the bromination of adenosine at the 8th position using bromine or a brominating agent. This is followed by the cyclization of the brominated adenosine to form the cyclic monophosphate. Finally, the cyclic monophosphate is thiophosphorylated to replace one of the exocyclic oxygen atoms with a sulfur atom .
Industrial Production Methods
Industrial production of Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically lyophilized or crystallized to obtain the sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in phosphorylation and thiophosphorylation reactions.
Common Reagents and Conditions
Bromination: Bromine or brominating agents are used under controlled conditions to introduce the bromine atom at the 8th position of adenosine.
Cyclization: Cyclization is typically carried out under acidic or basic conditions to form the cyclic monophosphate.
Thiophosphorylation: Thiophosphorylation involves the use of thiophosphorylating agents to replace one of the exocyclic oxygen atoms with a sulfur atom.
Major Products
The major product of these reactions is Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium), which is a stable and membrane-permeable analogue of cyclic adenosine monophosphate .
Scientific Research Applications
Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the properties and functions of cyclic adenosine monophosphate and its analogues.
Biology: It is used to investigate the role of cyclic adenosine monophosphate in various biological processes, including signal transduction and gene expression.
Medicine: It is used in research to understand the mechanisms of action of cyclic adenosine monophosphate and its analogues in various diseases and conditions.
Mechanism of Action
Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinases. The compound binds to the regulatory subunits of these kinases, causing a conformational change that activates the catalytic subunits. This activation leads to the phosphorylation of target proteins, which in turn regulates various cellular processes, including metabolism, gene expression, and cell differentiation .
Comparison with Similar Compounds
Similar Compounds
8-Bromoadenosine-3’,5’-cyclic monophosphate (sodium): Similar to Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) but lacks the sulfur atom in the cyclic phosphate moiety.
Sp-cyclic adenosine monophosphorothioate (sodium): Similar to Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) but lacks the bromine atom at the 8th position.
Uniqueness
Sp-8-Bromoadenosine-3’,5’-cyclic monophosphorothioate (sodium) is unique due to its dual modifications: the presence of a bromine atom at the 8th position and the replacement of an exocyclic oxygen atom with a sulfur atom. These modifications enhance its lipophilicity and membrane permeability, making it a valuable tool in research .
Properties
Molecular Formula |
C10H10BrN5NaO5PS |
|---|---|
Molecular Weight |
446.15 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-olate |
InChI |
InChI=1S/C10H10BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9H,1H2,(H,18,23)(H2,12,13,14);/q-1;+1/t3-,5-,6-,9-,22?;/m1./s1 |
InChI Key |
COTFYAYRSWNIMJ-QKAIHBBZSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)[O-])OP(=S)(O1)O.[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)[O-])OP(=S)(O1)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)





![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)


![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)


